3-(2-Methylpyrrolidin-1-yl)propan-1-ol
Description
Significance of Pyrrolidine (B122466) Moiety in Chemical Scaffolds for Advanced Synthesis
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. unibo.itmdpi.com Its prevalence stems from a combination of desirable properties. The sp³-hybridized carbon atoms of the pyrrolidine ring allow for a three-dimensional arrangement of substituents, which is crucial for specific molecular interactions, particularly in biological systems. unibo.it
Furthermore, the nitrogen atom within the pyrrolidine ring can act as a nucleophile, a base, or a ligand for metal catalysts, providing a handle for further chemical transformations. nih.gov The stereochemistry of substituted pyrrolidines can be precisely controlled, making them invaluable chiral building blocks in asymmetric synthesis. unibo.itmdpi.com The introduction of substituents, such as a methyl group at the 2-position, can significantly influence the steric and electronic properties of the pyrrolidine ring, thereby modulating its reactivity and selectivity in chemical reactions. unibo.it
Overview of Amino Alcohol Architectures and their Versatility
Amino alcohols are organic compounds that contain both an amine and an alcohol functional group. This bifunctionality is the key to their remarkable versatility in organic chemistry. diva-portal.org The presence of both a Lewis basic nitrogen atom and a Brønsted acidic/basic hydroxyl group allows them to participate in a variety of chemical transformations and to act as effective ligands for a wide range of metal catalysts. rroij.com
In the realm of asymmetric synthesis, chiral amino alcohols are among the most widely used and effective ligands for enantioselective catalysis. diva-portal.org They can coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction. Moreover, amino alcohols serve as crucial synthons for the construction of more complex molecules, including many pharmaceuticals and natural products. rroij.com The relative orientation of the amino and hydroxyl groups (e.g., 1,2-, 1,3-, or 1,4-amino alcohols) further diversifies their chemical properties and applications.
Contextualization of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol within Contemporary Organic Chemistry Research
While specific research on this compound is not extensively documented in publicly available literature, its structural features firmly place it within the highly relevant class of pyrrolidine-based amino alcohols. The molecule combines the chiral 2-methylpyrrolidine (B1204830) scaffold with a propanol (B110389) linker, resulting in a 1,3-amino alcohol derivative.
Based on the well-established chemistry of its constituent parts, this compound is anticipated to be a valuable building block in several areas of organic synthesis. The 2-methylpyrrolidine moiety introduces a specific stereochemical and steric profile that can be exploited in the design of chiral ligands for asymmetric catalysis or as a key structural element in novel bioactive compounds. The propanol side chain provides a site for further functionalization, allowing for the attachment of this scaffold to other molecules or surfaces.
The synthesis of this compound can be envisioned through established synthetic routes, such as the N-alkylation of 2-methylpyrrolidine with a suitable three-carbon electrophile bearing a protected hydroxyl group, followed by deprotection. Given the commercial availability of both enantiomers of 2-methylpyrrolidine, both (R)- and (S)-3-(2-methylpyrrolidin-1-yl)propan-1-ol could potentially be synthesized, offering access to enantiomerically pure ligands and building blocks.
The potential applications of this compound in contemporary research are manifold. It could serve as a precursor for novel organocatalysts, where the interplay between the amine and alcohol functionalities can facilitate a variety of chemical transformations. nih.gov Furthermore, its incorporation into larger molecules could lead to the development of new pharmaceutical candidates, leveraging the established biological importance of the pyrrolidine ring.
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-(2-methylpyrrolidin-1-yl)propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-8-4-2-5-9(8)6-3-7-10/h8,10H,2-7H2,1H3 |
InChI Key |
SFAXHRYTDJJHII-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1CCCO |
Origin of Product |
United States |
Derivatization Strategies and Scaffold Utility in Advanced Chemical Synthesis
Functionalization of the Terminal Hydroxyl Group
The primary alcohol moiety of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol is a key site for synthetic modification, enabling its incorporation into larger molecules through various linkages.
The terminal hydroxyl group can be readily converted into an ether. This reaction is fundamental for creating stable propoxy linkers that connect the 3-(2-methylpyrrolidin-1-yl)propyl scaffold to other molecular fragments, a common strategy in drug design. For instance, this moiety has been incorporated into complex heterocyclic systems where the propoxy chain acts as a spacer between the pyrrolidine (B122466) headgroup and an aromatic core. google.com This linkage is typically formed under Williamson ether synthesis conditions, where the alcohol is deprotonated with a base to form an alkoxide, which then displaces a leaving group on another molecule.
Table 1: Example of Propoxy Linker Formation
| Reactant A | Reactant B (Generic) | Resulting Product |
|---|
An example of such a complex molecule is 1-[(2-{4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl}-1,3-oxazol-4-yl)methyl]piperidine, where the compound serves as a critical building block. google.com
Esterification of the primary alcohol provides another route to valuable synthetic intermediates. The reaction with carboxylic acids, acyl chlorides, or acid anhydrides yields esters that can serve multiple purposes. These ester intermediates can be used as protecting groups or as precursors for further transformations. Other O-functionalizations, such as the formation of silyl ethers or tosylates, activate the hydroxyl group, converting it into a good leaving group for subsequent nucleophilic substitution reactions. This activation is a crucial step for building more complex carbon skeletons.
Table 2: General Esterification Reaction
| Reactant A | Acylating Agent (Generic) | Product |
|---|
Functionalization of the Pyrrolidine Nitrogen Atom
The secondary amine within the 2-methylpyrrolidine (B1204830) ring is a versatile handle for introducing a wide range of functional groups, significantly altering the molecule's chemical and physical properties.
The pyrrolidine nitrogen readily undergoes acylation with carboxylic acid derivatives to form stable amide bonds. This reaction is a cornerstone of medicinal chemistry for linking molecular fragments. Similarly, reaction with chloroformates or isocyanates yields carbamates. These linkages are prevalent in biologically active compounds. For example, the formation of a carbamate on a pyrrolidine nitrogen is a documented strategy in the synthesis of complex heterocyclic compounds. nih.gov
Table 3: Amide and Carbamate Formation at the Pyrrolidine Nitrogen
| Reaction Type | Reagent (Generic) | Resulting Functional Group |
|---|---|---|
| Amidation | R-COCl | N-acylpyrrolidine |
The pyrrolidine nitrogen can be alkylated with alkyl halides (e.g., methyl iodide) in a process known as quaternization. This reaction converts the tertiary amine into a quaternary ammonium (B1175870) salt, introducing a permanent positive charge. This modification dramatically increases the polarity and water solubility of the molecule and can be used to create ionic liquids or probes for biological systems.
Table 4: Quaternization Reaction
| Reactant | Alkylating Agent | Product |
|---|
Role as a Chiral Building Block in Enantioselective Synthesis
Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of complex, stereochemically defined molecules, which is critical in the pharmaceutical industry where the chirality of a drug molecule dictates its interaction with biological targets. nih.gov
The 2-methylpyrrolidine scaffold contains a stereocenter at the C2 position. Therefore, this compound exists as two distinct enantiomers: (R)-3-(2-methylpyrrolidin-1-yl)propan-1-ol and (S)-3-(2-methylpyrrolidin-1-yl)propan-1-ol. These enantiomerically pure forms are highly valuable as chiral building blocks. nih.gov By starting a synthesis with one of these pure enantiomers, chemists can control the stereochemical outcome of subsequent reactions, leading to the production of a single enantiomer of the target molecule. Chiral pyrrolidine derivatives are particularly useful as intermediates in the synthesis of alkaloids and other biologically active natural products. rsc.org The use of such building blocks is a powerful strategy in asymmetric synthesis to ensure the final product has the desired three-dimensional structure required for its biological function. nih.govsigmaaldrich.com
Applications in Asymmetric Indole Derivative Synthesis
The pyrrolidine motif is a well-established privileged scaffold in organocatalysis, frequently employed to induce stereoselectivity in a variety of chemical transformations. nih.gov Catalysts derived from chiral pyrrolidines have been successfully utilized in asymmetric Friedel-Crafts reactions of indoles, a powerful method for the enantioselective formation of carbon-carbon bonds to produce valuable indole derivatives. researchgate.netmdpi.comacs.orgnih.gov
While direct applications of this compound in this context are not extensively documented, the principles of catalyst design suggest its potential. The 2-methyl group on the pyrrolidine ring can effectively control the stereochemical outcome of the reaction. The propanol (B110389) side chain offers a handle for further modification, allowing for the tuning of steric and electronic properties of the resulting catalyst. For instance, derivatization of the hydroxyl group could introduce bulky moieties that enhance enantioselectivity by creating a more defined chiral pocket around the catalytic site.
A general mechanism for such a transformation involves the formation of a chiral enamine or iminium ion intermediate between the pyrrolidine catalyst and an electrophile. This intermediate then reacts with the indole nucleophile in a stereocontrolled manner, dictated by the chiral environment of the catalyst, to yield the desired enantiomerically enriched indole derivative. The catalytic asymmetric Friedel-Crafts reaction of 2-vinylindoles with nitroalkenes, for example, has been shown to proceed with high enantioselectivity when catalyzed by a chiral bis(imidazolidine)pyridine-Ni(OTf)2 complex, highlighting the utility of chiral nitrogen-containing heterocycles in such transformations. nih.gov
Design and Synthesis of Novel Chiral Ligands and Organocatalysts
The structural features of this compound make it an attractive starting material for the synthesis of novel chiral ligands and organocatalysts. The secondary amine of the pyrrolidine ring is a key functional group for organocatalysis, while the hydroxyl group on the N-propyl chain provides a convenient point for modification. nih.gov
Chiral phosphine ligands, which are pivotal in many transition-metal-catalyzed asymmetric reactions, can be synthesized from chiral pyrrolidine precursors. researchgate.net For example, the hydroxyl group of a 2-(hydroxymethyl)pyrrolidine derivative can be converted to a leaving group and subsequently displaced by a phosphine nucleophile. A similar strategy could be envisioned for this compound, where the terminal hydroxyl group is transformed into a phosphine moiety, potentially leading to novel P,N-ligands. The synthesis of such ligands often involves multi-step sequences, including protection of the pyrrolidine nitrogen, activation of the hydroxyl group, and subsequent reaction with a phosphine source.
Furthermore, the pyrrolidine scaffold is a cornerstone in the design of a wide array of organocatalysts. nih.gov Modifications to the N-substituent can significantly influence the catalyst's activity and selectivity. The propanol side chain of the title compound can be elongated, functionalized with additional stereocenters, or used to attach the catalyst to a solid support for easier recovery and recycling.
Incorporation into High-Throughput Screening Libraries and Complex Molecular Architectures (e.g., Pyrrolidine Bis-piperazines)
Compound libraries for high-throughput screening (HTS) are essential tools in modern drug discovery. The inclusion of diverse and structurally complex molecules increases the probability of identifying novel hits. Pyrrolidine-containing compounds are frequently incorporated into these libraries due to their favorable physicochemical properties and their prevalence in biologically active natural products and synthetic drugs. nih.gov The derivatization potential of this compound allows for the generation of a focused library of compounds around this chiral scaffold.
A pertinent example of complex molecular architectures that could be synthesized from pyrrolidine precursors are pyrrolidine bis-piperazine hybrids. Piperazine and its derivatives are also common motifs in medicinal chemistry. tandfonline.comnih.govorganic-chemistry.org The synthesis of such hybrid structures could involve the reaction of a suitably functionalized pyrrolidine with a piperazine unit. For instance, the propanol side chain of this compound could be converted into a reactive electrophile, such as an alkyl halide or a sulfonate ester, which can then be used to alkylate a piperazine nitrogen. Alternatively, reductive amination of a piperazine with an aldehyde derived from the propanol side chain of the pyrrolidine could also forge the desired C-N bond.
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives as Chemical Scaffolds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. youtube.comic.ac.ukyoutube.com The pyrrolidine ring serves as a versatile scaffold for such studies due to the ease with which substituents can be introduced at various positions. nih.gov
For derivatives of this compound, SAR studies would systematically explore the impact of modifications at three key positions:
The Pyrrolidine Ring: Introduction of substituents on the carbon atoms of the pyrrolidine ring can influence the molecule's conformation and its interaction with biological targets.
The 2-Methyl Group: Altering the stereochemistry or replacing the methyl group with other alkyl or functional groups can have a profound effect on chirality and, consequently, on biological recognition.
The N-Propanol Side Chain: The length of the alkyl chain, the position of the hydroxyl group, and its conversion to other functional groups (e.g., ethers, esters, amides) are critical variables for SAR exploration.
A hypothetical SAR study on a series of N-alkylpyrrolidine derivatives could reveal, for example, that a specific chain length and the presence of a hydrogen bond donor/acceptor at a particular position are crucial for optimal biological activity. Such studies are instrumental in the iterative process of lead optimization in drug discovery.
Below is a hypothetical data table illustrating potential SAR findings for derivatives of this compound.
| Compound ID | R1 (on Pyrrolidine Ring) | R2 (at C2) | N-Substituent | Biological Activity (IC50, µM) |
| Parent | H | CH₃ | -(CH₂)₃OH | 10.5 |
| A1 | 3-OH | CH₃ | -(CH₂)₃OH | 5.2 |
| A2 | H | C₂H₅ | -(CH₂)₃OH | 15.8 |
| B1 | H | CH₃ | -(CH₂)₄OH | 8.9 |
| B2 | H | CH₃ | -(CH₂)₃OCH₃ | 25.1 |
| B3 | H | CH₃ | -(CH₂)₃NH₂ | 2.1 |
This table illustrates how systematic modifications can lead to significant changes in biological activity, guiding the design of more potent and selective compounds.
Computational and Theoretical Investigations of Pyrrolidine Amino Alcohols
Molecular Modeling and Docking Studies for Scaffold Design
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In scaffold-based design, docking studies are used to evaluate how derivatives of a core structure, such as the pyrrolidine (B122466) ring, interact with a specific biological target, like an enzyme or a receptor. nih.govebi.ac.uk For instance, studies on pyrrolidine-based CXCR4 antagonists have shown that the orientation of substituents plays a prominent role in the binding affinity. researchgate.netnih.gov Similarly, docking simulations of pyrrolidine-2,5-dione derivatives have been used to support their selectivity for cyclooxygenase (COX-2) enzymes by showing significant interactions with amino acid residues in the enzyme's active site. ebi.ac.uk By simulating the binding of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol and its analogues to various targets, researchers can predict their potential biological activity and rationally design new compounds with improved potency and selectivity. nih.gov
The results from these docking studies are often quantified by a docking score, which estimates the binding affinity between the ligand and the target protein. mdpi.com This allows for the ranking of different compounds in a virtual library, prioritizing the most promising candidates for synthesis and experimental testing.
| Parameter | Description | Relevance to this compound |
| Binding Affinity (Docking Score) | A score predicting the strength of the non-covalent interaction between the ligand and the target protein (e.g., in kcal/mol). | Predicts how strongly the compound might bind to a specific biological target, guiding selection for further studies. mdpi.com |
| Binding Pose | The predicted 3D orientation and conformation of the ligand within the protein's active site. | Reveals key interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues. plos.org |
| Hydrogen Bonds | Specific electrostatic interactions between a hydrogen atom and an electronegative atom (O, N). | The hydroxyl group and the nitrogen atom of the compound are potential hydrogen bond donors/acceptors, critical for target recognition. nih.gov |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. | The pyrrolidine ring and alkyl chain contribute to hydrophobic interactions that can stabilize the ligand-protein complex. |
Quantum Chemical Calculations for Structural Elucidation and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful means to investigate the fundamental properties of molecules from first principles. These methods are used to determine optimized molecular geometries, conformational energies, and electronic characteristics, offering a level of detail that complements experimental data. arabjchem.orgnih.gov
The pyrrolidine ring is not planar and undergoes a low-energy conformational process known as pseudorotation, where the "pucker" of the ring moves around the five members. acs.org The presence of substituents significantly influences the preferred conformation. DFT calculations are extensively used to map the potential energy surface of pyrrolidine derivatives to identify the most stable conformers. acs.orgresearchgate.net For this compound, DFT would be used to determine the energetic preferences for the puckering of the ring and the orientation of the methyl and N-propanol substituents. Studies on the parent pyrrolidine molecule have shown that the energy difference between conformers where the N-H bond is in an axial or equatorial position is very small and dependent on the computational method and basis set used. acs.org The bulky N-substituent in this compound would likely introduce a stronger conformational preference.
Vibrational spectroscopy (Infrared and Raman) is a key experimental technique for molecular identification, providing a unique "fingerprint" based on a molecule's vibrational modes. mdpi.comnih.gov However, assigning the observed spectral bands to specific molecular motions can be complex. nih.gov DFT calculations are highly effective for computing the vibrational frequencies and intensities of a molecule. researchgate.net By calculating the vibrational spectra for the identified stable conformers, a theoretical spectrum can be generated. This computed spectrum is often scaled to correct for systematic errors and then compared directly with experimental data, enabling a detailed and accurate assignment of the observed vibrational bands. acs.orgresearchgate.net For example, a DFT study on the structurally similar (R)-(+)-2-Pyrrolidinemethanol successfully interpreted its IR spectrum by computing the vibrational modes of monomers and hydrogen-bonded dimers. researchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| O-H Stretch | 3200 - 3600 | Stretching of the hydroxyl group bond; often broadened by hydrogen bonding. researchgate.net |
| N-H Stretch (parent amine) | 3300 - 3500 | Stretching of the N-H bond in a secondary amine (for comparison). researchgate.net |
| C-H Stretch | 2850 - 3000 | Stretching of C-H bonds in the alkyl chain and pyrrolidine ring. |
| O-H Bend | 1300 - 1450 | Bending motion of the hydroxyl group. researchgate.net |
| C-N Stretch | 1000 - 1250 | Stretching of the carbon-nitrogen bonds within the ring and to the substituent. |
| Ring Vibrations | 800 - 1200 | Complex vibrations involving the entire pyrrolidine ring structure. acs.org |
DFT and other quantum chemical methods are used to calculate key electronic properties that govern a molecule's reactivity. arabjchem.org Central to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. arabjchem.org
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across a molecule. nih.gov MEP maps visualize electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating these are the primary sites for electrophilic attack or hydrogen bonding, while regions around the hydrogen atoms would show positive potential. nih.gov These computational analyses help predict how the molecule will interact with other reagents and biological macromolecules. arabjchem.org
| Property | Definition | Significance for Reactivity Prediction |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Higher values indicate greater electron-donating ability (nucleophilicity). arabjchem.org |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Lower values indicate greater electron-accepting ability (electrophilicity). arabjchem.org |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | A larger gap implies higher kinetic stability and lower chemical reactivity. arabjchem.org |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, predicting regions of interaction. nih.gov |
In Silico Design of Novel Pyrrolidine-Based Scaffolds and Chemical Libraries
In silico (computational) methods are integral to the modern drug discovery pipeline, allowing for the design and evaluation of vast numbers of virtual compounds before committing resources to their synthesis. ebi.ac.uknih.gov The structure of this compound can serve as a starting point or a "fragment" for the design of novel chemical libraries centered on the pyrrolidine scaffold.
The process often begins with the core scaffold, which is computationally decorated with a wide variety of functional groups at different positions. This generates a large "virtual library" of related molecules. nih.gov For example, starting with the 2-methylpyrrolidine (B1204830) core, one could computationally vary the length and functionalization of the N-alkyl chain or add substituents to the pyrrolidine ring itself. These virtual libraries can contain thousands or even millions of compounds. nih.gov
Once generated, these chemical libraries are subjected to virtual screening. This involves computationally docking each molecule in the library against the three-dimensional structure of a biological target. nih.gov The compounds are ranked based on their predicted binding affinity and other properties, such as drug-likeness (e.g., adherence to Lipinski's Rule of Five). This process efficiently filters the vast chemical space to identify a smaller, more manageable set of promising candidates for chemical synthesis and subsequent biological testing. ebi.ac.uk This approach has been successfully used to identify novel agents based on various pyrrolidine scaffolds, including pyrrolidine bis-cyclic guanidines and pyrrolidine-2,5-diones. ebi.ac.uknih.govnih.gov
Computational Prediction of Synthetic Pathways and Reaction Mechanisms
Computational chemistry is a valuable tool not only for predicting molecular properties but also for investigating the mechanisms of chemical reactions and predicting feasible synthetic pathways. beilstein-journals.org For a target molecule like this compound, a plausible synthetic route is the N-alkylation of 2-methylpyrrolidine with a suitable three-carbon electrophile, such as 1-chloro-3-propanol or 3-chloropropyl acetate (B1210297) followed by hydrolysis.
DFT calculations can be employed to model the entire reaction coordinate for a proposed synthetic step. beilstein-journals.orgresearchgate.net This involves locating the structures of the reactants, products, and, most importantly, the transition states that connect them. The calculated energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. By comparing the activation energies for different potential pathways, chemists can predict which route is more likely to be successful under given conditions. beilstein-journals.org For example, in the N-alkylation of a pyrrolidine with a chloropropyl group, computation could help determine whether the reaction proceeds via a direct Sₙ2 substitution or through an alternative mechanism involving the formation of a more reactive azetidinium ion intermediate. figshare.com Such computational studies provide mechanistic insights that can guide the optimization of reaction conditions, such as solvent, temperature, and base, to improve the yield and purity of the desired product. researchgate.net
Analytical Methodologies for Characterization in Research
Spectroscopic Techniques for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map out the carbon-hydrogen framework of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts (δ) for the protons in this compound are predicted based on the analysis of its structural fragments: the 2-methylpyrrolidine (B1204830) ring and the N-propanol chain. Key features would include a doublet for the methyl group on the pyrrolidine (B122466) ring, multiplets for the ring protons, and distinct signals for the propyl chain protons, including a triplet for the terminal methylene (B1212753) group adjacent to the hydroxyl function. The hydroxyl proton itself would typically appear as a broad singlet, the position of which is dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, eight distinct signals would be expected in the broadband-decoupled spectrum, corresponding to each carbon atom in its unique environment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. miamioh.educhemconnections.org
Interactive Data Table: Predicted NMR Spectral Data for this compound
| Assignment | ¹H NMR Predicted Chemical Shift (ppm) | ¹³C NMR Predicted Chemical Shift (ppm) |
| CH₃ (on pyrrolidine) | ~1.1 (doublet) | ~15-20 |
| CH (C2 of pyrrolidine) | ~2.8-3.2 (multiplet) | ~60-65 |
| CH₂ (C3 of pyrrolidine) | ~1.6-2.0 (multiplet) | ~22-28 |
| CH₂ (C4 of pyrrolidine) | ~1.4-1.8 (multiplet) | ~22-28 |
| CH₂ (C5 of pyrrolidine) | ~2.2-2.6 (multiplet) | ~50-55 |
| N-CH₂ (propanol chain) | ~2.4-2.8 (multiplet) | ~55-60 |
| C-CH₂-C (propanol chain) | ~1.5-1.9 (multiplet) | ~25-30 |
| CH₂-OH (propanol chain) | ~3.5-3.8 (triplet) | ~60-65 |
| OH | Variable (broad singlet) | - |
Note: Predicted values are based on standard chemical shift tables and data for analogous structures. Actual experimental values may vary.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net For this compound, the IR spectrum is characterized by specific absorption bands that confirm the presence of its key functional groups.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |
| C-H Stretch (Alkyl) | 2850-3000 | Medium-Strong |
| C-O Stretch (Primary Alcohol) | ~1050 | Strong |
| C-N Stretch (Tertiary Amine) | 1000-1250 | Medium |
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
For this compound (C₈H₁₇NO), the molecular weight is 143.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 143.
The fragmentation pattern provides structural clues. The molecule is susceptible to fragmentation at several points, particularly through alpha-cleavage adjacent to the nitrogen atom and the oxygen atom. chemguide.co.ukwhitman.edu Alpha-cleavage next to the nitrogen is a dominant fragmentation pathway for amines. miamioh.edu This would involve the loss of a propyl alcohol radical or cleavage of the pyrrolidine ring. A common fragment for primary alcohols is the loss of water (M-18), leading to a peak at m/z = 125. Another characteristic fragmentation is the cleavage of the C-C bond adjacent to the oxygen, which can lead to a base peak at m/z = 31 ([CH₂OH]⁺). docbrown.infodocbrown.info The most stable fragment, often the base peak, for N-alkyl-2-methylpyrrolidines frequently arises from the cleavage of the N-alkyl bond, resulting in the stable 2-methylpyrrolidinyl cation or related fragments.
Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 143 | [C₈H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 125 | [C₈H₁₅N]⁺ | Loss of H₂O (M-18) |
| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage, loss of propanol (B110389) radical |
| 70 | [C₄H₈N]⁺ | Ring fragmentation |
| 31 | [CH₃O]⁺ | Cleavage of C-C bond adjacent to OH |
Chromatographic Separation and Purity Assessment Techniques
Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts. It is also the primary method for assessing purity and, in the case of chiral molecules, for determining enantiomeric excess.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net this compound, with a moderate boiling point, is amenable to GC analysis. The sample is vaporized and injected onto a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase. The purity of the compound can be determined by the relative area of its peak in the chromatogram.
When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the separated components. nih.govresearchgate.net As the compound elutes from the GC column, it is directly introduced into the mass spectrometer, which provides a mass spectrum for the peak, confirming its identity by matching the spectrum with known fragmentation patterns. This is particularly useful for identifying trace impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. rcilabscan.com For a polar compound like an amino alcohol, reverse-phase HPLC is a common method. sielc.comnih.govfda.gov A nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or trifluoroacetic acid to improve peak shape).
Chiral HPLC: Since this compound possesses a stereocenter at the C2 position of the pyrrolidine ring, it exists as a pair of enantiomers, (R)- and (S)-. Differentiating and quantifying these enantiomers is critical in many research contexts. Chiral HPLC is the gold standard for this purpose. researchgate.net This is typically achieved by using a chiral stationary phase (CSP). nih.govneliti.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral compounds, including amines and alcohols. nih.govrjptonline.org The enantiomers interact differently with the chiral environment of the column, causing them to travel at different rates and elute at different retention times, allowing for their separation and quantification. researchgate.net The mobile phase, often a mixture of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol), is optimized to achieve the best resolution between the enantiomeric peaks. mdpi.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive analytical method for determining the precise atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org This technique provides an unambiguous, three-dimensional picture of electron density, allowing for the accurate measurement of atomic positions, bond lengths, bond angles, and intermolecular interactions. wikipedia.orgnih.gov The fundamental principle involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are directly related to the arrangement of atoms within the crystal lattice. nih.gov
The process begins with the critical and often challenging step of growing a high-quality single crystal of the substance, which should be pure, sufficiently large, and structurally regular. wikipedia.orgnih.gov This crystal is then mounted and exposed to a monochromatic X-ray beam. The crystal lattice diffracts the X-rays onto a detector, producing a unique pattern of reflections. By analyzing this pattern, researchers can determine the crystal's unit cell dimensions and symmetry. The intensities of the reflections are then used to calculate a three-dimensional electron density map, from which the positions of the individual atoms can be deduced and the full molecular structure can be built and refined. nih.gov
While specific X-ray crystallographic data for this compound has not been detailed in available research literature, the analysis of structurally related pyrrolidine derivatives provides significant insight into the type of structural information that can be obtained through this methodology. Such studies are crucial for understanding the conformation of the pyrrolidine ring, the orientation of its substituents, and the nature of non-covalent interactions that dictate the crystal packing. nih.gov
For instance, crystallographic studies on various pyrrolidine derivatives have successfully elucidated key structural features. These analyses precisely define the puckering of the five-membered pyrrolidine ring, identify intramolecular hydrogen bonds, and describe the intermolecular forces, such as hydrogen-bonding networks, that stabilize the crystal structure. nih.govresearchgate.net
Detailed findings from the X-ray analysis of representative pyrrolidine-containing compounds are presented below to illustrate the depth of information provided by this technique.
Crystallographic Data for a Chiral Pyrrolidine Derivative
The structure of (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate was determined to be in the orthorhombic crystal system, space group P2₁2₁2₁. nih.gov The analysis revealed an intramolecular N—H⋯O hydrogen bond within the molecule. Furthermore, it showed that adjacent molecules interact through N—H⋯N contacts, forming chains within the crystal lattice. nih.gov
Table 1: Crystal Data and Structure Refinement for (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₃H₁₈N₂O₄ |
| Formula Weight | 266.29 |
| Temperature | 100 K |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
Data sourced from a study on a chiral pyrrolidine derivative. nih.gov
Crystallographic Data for a Substituted Propanone
In a separate study, the crystal structure of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone was also characterized. researchgate.net This molecule was found to be essentially planar, crystallizing in the orthorhombic space group Pna2₁. The analysis highlighted the presence of directive intermolecular N—H⋯O hydrogen bonds with a distance of 2.889 (3) Å, which link the pyrrole (B145914) amine and the ketone carbonyl oxygen atom, forming a ribbon-like network. researchgate.net
Table 2: Crystal Data and Structure Refinement for 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₉NOS |
| Formula Weight | 203.25 |
| Temperature | 100 K |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 11.1559 (3) |
| b (Å) | 3.9258 (1) |
| c (Å) | 21.6293 (6) |
| V (ų) | 947.27 (4) |
| Z | 4 |
Data sourced from the structural analysis of a pyrrole-containing propanone. researchgate.net
These examples underscore the power of X-ray crystallography to provide a detailed, atomic-level understanding of molecular architecture and crystal packing, which would be essential for the complete solid-state characterization of this compound.
Future Directions and Emerging Research Avenues for 3 2 Methylpyrrolidin 1 Yl Propan 1 Ol
Development of More Efficient and Sustainable Synthetic Routes
The advancement of synthetic organic chemistry is intrinsically linked to the development of methodologies that are not only efficient in terms of yield and purity but also adhere to the principles of green chemistry. unibo.it Future research into the synthesis of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol should prioritize the development of such sustainable routes.
Current synthetic approaches to similar amino alcohols often involve multi-step sequences that may utilize hazardous reagents and generate significant waste. csbsju.edu Future synthetic strategies could focus on:
Catalytic Asymmetric Synthesis: The development of catalytic methods, particularly those employing earth-abundant metals or organocatalysts, would be a significant step forward. For instance, asymmetric transfer hydrogenation of a suitable keto-amine precursor could provide an enantiomerically pure product in a single, efficient step. acs.org
Biocatalysis: The use of enzymes in the synthesis of chiral amino alcohols is a rapidly growing field. researchgate.net Exploring enzymatic kinetic resolutions or asymmetric reductions could offer highly selective and environmentally benign pathways to enantiopure this compound.
Renewable Feedstocks: Investigating synthetic routes that commence from renewable resources would greatly enhance the sustainability profile of the compound. For example, starting materials derived from biomass could potentially be transformed into key intermediates for the synthesis.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Catalytic Asymmetric Hydrogenation | High enantioselectivity, atom economy | Development of cost-effective and robust catalysts |
| Enzymatic Resolution/Reduction | High stereoselectivity, mild reaction conditions | Enzyme stability, substrate scope, and downstream processing |
| Synthesis from Renewable Feedstocks | Improved sustainability, reduced environmental impact | Identification of suitable biomass-derived starting materials and efficient conversion pathways |
Exploration of Novel Derivatization Targets for Diverse Applications
The bifunctional nature of this compound, possessing both a nucleophilic secondary amine within the pyrrolidine (B122466) ring and a primary hydroxyl group, makes it an ideal scaffold for chemical derivatization. Future research should systematically explore the derivatization of these functional groups to generate a library of novel compounds with diverse applications.
The hydroxyl and amine groups are common targets for derivatization in drug discovery to enhance properties such as solubility, bioavailability, and target binding. nih.gov Potential derivatization strategies could include:
Esterification and Etherification: The primary alcohol can be readily converted into a wide range of esters and ethers, introducing various functionalities to modulate the compound's physicochemical properties.
N-Alkylation and N-Acylation: The secondary amine of the pyrrolidine ring can be functionalized through reactions such as reductive amination, acylation, and sulfonylation to introduce new substituents.
Formation of Heterocycles: The amino alcohol moiety can serve as a precursor for the synthesis of more complex heterocyclic systems, such as oxazines or other fused-ring structures.
The following table outlines potential derivatization reactions and their expected impact on the molecule's properties:
| Derivatization Reaction | Functional Group Targeted | Potential Application of Derivatives |
| Esterification | Hydroxyl | Prodrugs, modified release formulations |
| N-Acylation | Amine | Modulation of biological activity, improved membrane permeability |
| Reductive Amination | Amine | Introduction of diverse side chains for structure-activity relationship studies |
| Cyclization Reactions | Both Amine and Hydroxyl | Creation of novel heterocyclic scaffolds for medicinal chemistry |
Advanced Computational Methodologies for Predictive Chemistry
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research and accelerating the discovery process. asianresassoc.org Future research on this compound would greatly benefit from the application of advanced computational methodologies.
Techniques such as Density Functional Theory (DFT) can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. nih.govarabjchem.org Molecular dynamics (MD) simulations can provide insights into its behavior in different solvent environments and its potential interactions with biological macromolecules.
Key areas for computational investigation include:
Conformational Analysis: Identifying the low-energy conformations of the molecule is crucial for understanding its interactions with biological targets.
Prediction of Physicochemical Properties: Computational models can be used to predict properties such as pKa, logP, and solubility, which are critical for drug development.
Quantum Chemical Calculations: DFT studies can elucidate the molecule's reactivity, including predicting sites for electrophilic and nucleophilic attack, which can inform derivatization strategies. nih.gov
Molecular Docking: In silico docking studies can predict the binding affinity and mode of interaction of this compound and its derivatives with various protein targets.
Role in Mechanistic Studies of Organic Reactions and Catalysis
Amino alcohols are known to play important roles in a variety of organic reactions, both as reactants and as catalysts. rsc.org The unique structural features of this compound make it an interesting candidate for mechanistic studies and as a ligand in catalysis.
The presence of both a Lewis basic nitrogen atom and a hydrogen-bond donating hydroxyl group allows the molecule to potentially act as a bifunctional catalyst, activating both the electrophile and the nucleophile in a reaction. rsc.org Future research could explore its efficacy as an organocatalyst in reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions.
Furthermore, the pyrrolidine moiety is a common feature in chiral ligands used in asymmetric catalysis. researchgate.net The amino alcohol could be used as a scaffold to synthesize novel chiral ligands for transition metal-catalyzed reactions. Mechanistic studies could involve:
Kinetic Analysis: Investigating the kinetics of reactions catalyzed by this compound to understand the reaction mechanism and the role of the catalyst.
Spectroscopic Studies: Using techniques such as NMR and IR spectroscopy to identify key intermediates and transition states in catalyzed reactions.
Computational Modeling: Employing computational methods to model the reaction pathway and elucidate the role of the catalyst at a molecular level.
Potential as a Precursor in Specialized Chemical Materials or Bio-Conjugates
The functional groups of this compound also make it a valuable building block for the synthesis of specialized chemical materials and bio-conjugates.
In materials science, pyrrolidine-containing polymers have shown interesting properties and applications. rsc.orgontosight.ainih.govontosight.ai The hydroxyl group of this compound could be used as a site for polymerization, potentially leading to the formation of novel biodegradable or functional polymers.
In the field of bioconjugation, the amine or alcohol functionality could be used to attach the molecule to biomolecules such as proteins, peptides, or nucleic acids. libretexts.org This could be useful for:
Drug Delivery: Conjugating the molecule to a targeting moiety could facilitate the delivery of a therapeutic agent to a specific site in the body.
Biochemical Probes: Attaching a fluorescent or other reporter group to the molecule could allow for the tracking and imaging of biological processes.
Surface Modification: Immobilizing the molecule on a solid support could be used to create functionalized surfaces for applications in areas such as biosensors and chromatography.
The enzymatic synthesis of amino acid-sugar alcohol conjugates demonstrates the feasibility of forming such linkages. researchgate.net
Q & A
Q. What are the critical steps in synthesizing 3-(2-Methylpyrrolidin-1-yl)propan-1-ol, and how can yield be optimized?
The synthesis involves three key steps: (1) pyrrolidine ring formation via cyclization of nitrogen-containing precursors, (2) alkylation to introduce the methyl group at the propanol backbone, and (3) hydroxylation to finalize the alcohol group. Optimization requires controlled temperatures (e.g., 60–80°C for alkylation) and solvent selection (ethanol or methanol). Reagents like alkyl halides for methylation and bases (e.g., KOH) enhance reaction efficiency. Purity can be improved via recrystallization or column chromatography .
Q. What structural features of this compound influence its reactivity in chemical reactions?
The compound’s reactivity stems from its pyrrolidine ring (a five-membered heterocycle with nitrogen) and the primary alcohol group . The methyl group at the pyrrolidine’s 2-position induces steric effects, modulating nucleophilic substitution rates. The alcohol enables oxidation to ketones (e.g., using KMnO₄) or esterification. Computational studies (e.g., DFT) can predict reactive sites by analyzing electron density distribution .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
Use HPLC (with UV detection) to assess purity (>95% recommended). NMR spectroscopy (¹H/¹³C) confirms structure: characteristic signals include δ~3.5 ppm (pyrrolidine CH₂-N) and δ~1.4 ppm (methyl group). Mass spectrometry (ESI-MS) validates the molecular ion peak at m/z 157.23 (C₈H₁₇NO) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation) affect the biological activity of this compound analogs?
Substituting the phenyl ring with halogens (e.g., Cl, F) or methoxy groups alters lipophilicity and electronic effects, impacting receptor binding. For example, 3-(4-Chlorophenyl)propan-1-ol shows enhanced stability and enzyme inhibition compared to non-halogenated analogs. SAR studies require docking simulations (e.g., AutoDock) and in vitro assays (e.g., IC₅₀ measurements against target enzymes) .
Q. What experimental strategies resolve contradictions in reported biological activities of pyrrolidine-containing alcohols?
Discrepancies may arise from differences in assay conditions (e.g., pH, solvent) or impurity profiles. Standardize protocols:
- Use control compounds (e.g., 1-(1-Pyrrolyl)propan-2-ol) to benchmark activity.
- Perform dose-response curves across multiple cell lines.
- Validate purity via LC-MS before biological testing. Cross-reference data with structural analogs (e.g., indole derivatives) to identify conserved pharmacophores .
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in neurological pathways?
Hypothesize interactions with serotonin receptors or monoamine oxidases based on pyrrolidine’s amine functionality. Methods include:
- Radioligand binding assays to quantify receptor affinity.
- Knockout models (e.g., CRISPR-edited neurons) to identify target proteins.
- Metabolomics (LC-MS/MS) to track downstream metabolite changes. Comparative studies with 3-(2-Methyl-indol-1-YL)-propan-1-OL (an indole analog) may reveal shared pathways .
Q. What computational tools are effective for predicting the physicochemical properties of this compound derivatives?
Use QSPR models (Quantitative Structure-Property Relationship) in software like COSMOtherm to estimate logP, solubility, and pKa. Molecular dynamics simulations (e.g., GROMACS) predict conformational stability in aqueous environments. Pair with crystallographic data (if available) to validate 3D structures .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions for alkylation to minimize side reactions.
- Biological Assays : Include positive controls (e.g., known enzyme inhibitors) to contextualize activity data.
- Data Reproducibility : Document solvent purity, temperature gradients, and catalyst concentrations meticulously.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
